molecular formula C14H10F2O3 B8164536 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8164536
M. Wt: 264.22 g/mol
InChI Key: IMEYTLPMHVBURI-UHFFFAOYSA-N
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Description

3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is a fluorinated biphenyl derivative. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions, a methoxy group at the 3’ position, and a carboxylic acid group at the 4 position of the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of 3,5-difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxaldehyde or 3,5-difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 3,5-difluoro-3’-methoxy-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3,3’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid
  • 3-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine
  • 3-Fluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid

Comparison:

Properties

IUPAC Name

2,6-difluoro-4-(3-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-10-4-2-3-8(5-10)9-6-11(15)13(14(17)18)12(16)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEYTLPMHVBURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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